Cas no 956935-29-8 (2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid)

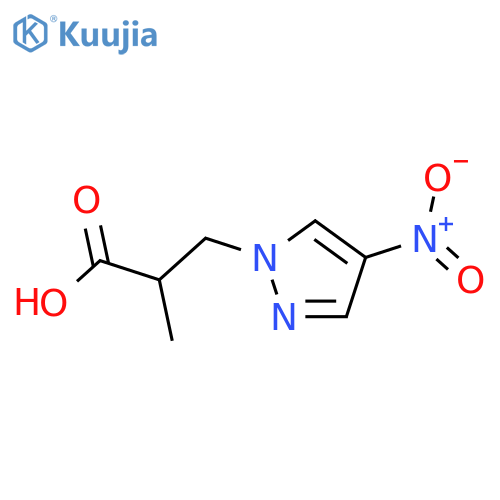

956935-29-8 structure

商品名:2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid

CAS番号:956935-29-8

MF:C7H9N3O4

メガワット:199.164061307907

MDL:MFCD04967200

CID:3056958

PubChem ID:16394830

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Methyl-3-(4-nitro-pyrazol-1-yl)-propionic acid

- 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoicacid

- VS-03657

- CS-0276163

- AKOS025212125

- AKOS000305968

- MFCD04967200

- 2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid

- AKOS015922309

- 956935-29-8

- 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

- EN300-83657

- STK313304

- BBL013075

- 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid

-

- MDL: MFCD04967200

- インチ: InChI=1S/C7H9N3O4/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14/h2,4-5H,3H2,1H3,(H,11,12)

- InChIKey: VHWODBSEJMYSKU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 199.05930578Da

- どういたいしつりょう: 199.05930578Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 101Ų

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-83657-10.0g |

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |

956935-29-8 | 10.0g |

$1889.0 | 2023-02-11 | ||

| Fluorochem | 027983-1g |

2-Methyl-3-(4-nitro-pyrazol-1-yl)-propionic acid |

956935-29-8 | 1g |

£363.00 | 2022-02-28 | ||

| Enamine | EN300-83657-1.0g |

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |

956935-29-8 | 1.0g |

$476.0 | 2023-02-11 | ||

| Enamine | EN300-83657-2.5g |

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |

956935-29-8 | 2.5g |

$740.0 | 2023-09-02 | ||

| Fluorochem | 027983-5g |

2-Methyl-3-(4-nitro-pyrazol-1-yl)-propionic acid |

956935-29-8 | 5g |

£963.00 | 2022-02-28 | ||

| Enamine | EN300-83657-1g |

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |

956935-29-8 | 1g |

$476.0 | 2023-09-02 | ||

| Enamine | EN300-83657-5g |

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |

956935-29-8 | 5g |

$1181.0 | 2023-09-02 | ||

| Enamine | EN300-83657-10g |

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |

956935-29-8 | 10g |

$1889.0 | 2023-09-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346833-5g |

2-Methyl-3-(4-nitro-1h-pyrazol-1-yl)propanoic acid |

956935-29-8 | 95% | 5g |

¥31881.00 | 2024-04-23 | |

| Ambeed | A1136195-1g |

2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |

956935-29-8 | 95% | 1g |

$384.0 | 2024-04-16 |

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

956935-29-8 (2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid) 関連製品

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:956935-29-8)2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):346.0/1003.0